Product packaging for 4-Chloro-2-fluoro-5-methylphenol(Cat. No.:CAS No. 1807237-81-5)

4-Chloro-2-fluoro-5-methylphenol

Cat. No.: B2502507
CAS No.: 1807237-81-5
M. Wt: 160.57
InChI Key: QCNVUJFQFFZMLN-UHFFFAOYSA-N
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Description

Overview of Substituted Phenols in Chemical Research

Substituted phenols are aromatic compounds where a hydroxyl group and at least one other substituent are attached to a benzene (B151609) ring. chemicalbook.com The nature and position of these substituents dramatically influence the phenol's acidity, reactivity, and potential applications. rsc.org Phenols are fundamental starting materials in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and dyes. nih.gov The electronic properties of substituted phenols have been extensively studied, both experimentally and theoretically, due to their importance in various chemical and biological processes. rsc.orgrsc.org

Importance of Halogenation (Chloro and Fluoro) in Phenolic Compounds

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful tool in synthetic chemistry for modifying the properties of organic compounds. acs.org In phenolic compounds, the introduction of chlorine and fluorine atoms has several significant consequences:

Electronic Effects: Both chlorine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect can significantly increase the acidity of the phenolic proton.

Reactivity and Regioselectivity: The presence of halogens on the aromatic ring influences the regioselectivity of further electrophilic substitution reactions. wikipedia.org The interplay between the activating hydroxyl group and the deactivating but ortho-, para-directing halogens can be exploited to achieve specific substitution patterns.

Physicochemical Properties: Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, which is of particular interest in medicinal chemistry.

The reactivity of halogens in these compounds decreases in the order F2 > Cl2 > Br2 > I2. nih.gov While fluorine is the most reactive, its introduction into aromatic rings can be challenging to control. wikipedia.org

Specific Academic Relevance of 4-Chloro-2-fluoro-5-methylphenol in Contemporary Chemical Science

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant academic interest in several areas of chemical science. The unique substitution pattern, with three different substituents on the phenol (B47542) ring, makes it an excellent model compound for studying the combined effects of these groups on the molecule's properties and reactivity.

The synthesis of halogenated phenols has a long history, evolving from early methods that often produced mixtures of products to modern, more selective techniques. chemicalbook.com Historically, the direct halogenation of phenols was a common approach, but controlling the regioselectivity, especially in polysubstituted phenols, was a significant challenge due to the high reactivity of the phenol ring. chemicalbook.com The development of methods for the selective introduction of fluorine and chlorine atoms has been a major focus of research. Early methods for synthesizing fluorinated aromatic compounds were often harsh and lacked selectivity. wikipedia.org The development of milder and more regioselective fluorination and chlorination techniques has been crucial for accessing complex molecules like this compound.

Computational chemistry provides a powerful framework for understanding and predicting the properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, geometry, and reactivity of substituted phenols. rsc.orgrsc.org

Theoretical studies can predict several key features:

Molecular Geometry: DFT calculations can determine the optimal three-dimensional arrangement of the atoms, including bond lengths and angles.

Electronic Properties: The distribution of electron density, molecular orbital energies, and electrostatic potential can be calculated to understand the molecule's reactivity. For example, the calculated charges on the aromatic ring carbons can help predict the most likely sites for electrophilic attack. researchgate.net

Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectra, such as NMR and infrared spectra. rsc.orgrsc.org

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide information for structurally related compounds to offer a comparative context.

Table 1: Properties of Related Halogenated Phenols

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Chloro-2-methylphenol (B52076)1570-64-5C₇H₇ClO142.5843-46220-225
4-Chloro-2-fluorophenol348-62-9C₆H₄ClFO146.5520103-104 (at 50 mmHg)
4-Chloro-3-methylphenol59-50-7C₇H₇ClO142.5866235

Data sourced from commercial supplier information and chemical databases. nih.govyoutube.comnist.gov

Table 2: Spectroscopic Data of a Related Compound (4-Chloro-2-methylphenol)

Spectroscopic TechniqueKey Features
¹H NMR Chemical shifts (ppm) are observed for the aromatic protons, the methyl protons, and the hydroxyl proton. The exact shifts and coupling patterns depend on the solvent used. chemicalbook.com
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of the chlorine atom and other characteristic fragments. nih.gov
Infrared (IR) Spectroscopy Characteristic absorption bands are observed for the O-H stretch, C-O stretch, and aromatic C-H and C=C stretches. ias.ac.in

This data is for 4-Chloro-2-methylphenol and serves as an illustrative example.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClFO B2502507 4-Chloro-2-fluoro-5-methylphenol CAS No. 1807237-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNVUJFQFFZMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807237-81-5
Record name 4-Chloro-2-fluoro-5-methylphenol
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Synthetic Methodologies for 4 Chloro 2 Fluoro 5 Methylphenol and Its Precursors

Established Synthetic Routes to Halogenated Phenols

The synthesis of halogenated phenols is a well-established field, with several classical and modern methods at the disposal of synthetic chemists. These routes can be broadly categorized into electrophilic aromatic substitution, nucleophilic aromatic substitution, and cyclization reactions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental method for the direct halogenation of phenols. The hydroxyl group of the phenol (B47542) is a potent activating group, directing incoming electrophiles to the ortho and para positions.

Direct chlorination of a corresponding 2-fluoro-5-methylphenol could be a potential route. The reaction typically proceeds by treating the phenol with a chlorinating agent, such as chlorine gas or sulfuryl chloride, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the halogen. However, the high reactivity of the phenol ring can lead to over-halogenation and the formation of isomeric mixtures, necessitating careful control of reaction conditions.

Reagent/CatalystSolventTemperatureOutcome
Chlorine (Cl₂) / Lewis Acid (e.g., AlCl₃, FeCl₃)Halogenated solventsVariesMono- and polychlorinated products
Sulfuryl chloride (SO₂Cl₂)Non-polar solventsRoom temperatureOften gives higher selectivity for monochlorination

Nucleophilic Aromatic Substitution Approaches, including Halogen Exchange

Nucleophilic aromatic substitution (SNAr) offers an alternative strategy, particularly for the synthesis of phenols from activated aryl halides. This approach is effective when the aromatic ring is substituted with strong electron-withdrawing groups, such as a nitro group, which stabilize the intermediate Meisenheimer complex.

A plausible SNAr route to a precursor of 4-chloro-2-fluoro-5-methylphenol could involve the displacement of a halide or other suitable leaving group by a hydroxide (B78521) ion or a protected hydroxyl equivalent. For instance, a highly substituted nitroaromatic compound could undergo hydroxylation under basic conditions. Halogen exchange reactions, such as the Halex process, are also a powerful tool, where a less reactive halogen is replaced by a more reactive one, often fluoride (B91410), using a fluoride salt at elevated temperatures.

Ring Closure and Cyclization Reactions to Form Phenolic Systems

While less common for simple halogenated phenols, ring closure and cyclization reactions represent a powerful approach for the construction of complex phenolic systems. These methods often involve the formation of the aromatic ring from acyclic precursors, allowing for precise control over the substitution pattern. Methodologies such as the Robinson annulation or various transition-metal-catalyzed cyclizations can be employed to construct the phenolic core with pre-installed functional groups.

Targeted Synthesis of this compound

Direct and unambiguous synthetic routes to this compound are not extensively reported in the literature, necessitating the design of multi-step pathways that leverage known transformations on strategically chosen precursors.

Multi-Step Synthetic Pathways for the Compound and its Isomers

A logical multi-step approach to this compound would involve the sequential introduction of the required substituents onto a simpler aromatic core. The order of these introductions is critical to ensure the desired regiochemistry.

One potential pathway could commence with a commercially available fluorinated cresol, such as 2-fluoro-5-methylphenol. Electrophilic chlorination of this substrate would then be investigated. The directing effects of the hydroxyl and methyl groups would need to be carefully considered to achieve the desired 4-chloro substitution pattern.

Alternatively, a synthesis could begin with a molecule already containing the chloro and fluoro substituents, such as 4-chloro-2-fluoronitrobenzene (B1582716). Subsequent steps would then focus on the introduction of the methyl group, potentially via a Grignard reaction with a suitable electrophile or a palladium-catalyzed cross-coupling reaction, followed by reduction of the nitro group and conversion to the phenol, for example, via a Sandmeyer reaction.

Utilization of Specific Precursors

The synthesis of this compound can be envisioned from several key precursors, each offering a distinct synthetic strategy.

From 4-chloro-2-fluoronitrobenzene: A plausible route starting from 4-chloro-2-fluoronitrobenzene would involve the following sequence:

Reduction of the nitro group: The nitro group can be reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). This would yield 4-chloro-2-fluoroaniline.

Introduction of the methyl group: This is a challenging transformation. One possibility is a Sandmeyer-type reaction on the corresponding aniline to introduce a different functional group that can then be converted to a methyl group. A more direct, but potentially lower-yielding, approach might involve a radical methylation reaction.

Conversion of the amino group to a hydroxyl group: The resulting amino-substituted intermediate can be converted to the target phenol via a diazotization reaction followed by hydrolysis (a Sandmeyer-type reaction).

From 4-chloro-2-nitrophenol (B165678): The synthesis of 4-chloro-2-nitrophenol itself can be achieved by the nitration of 4-chlorophenol bkkchildrenmuseum.com. A subsequent multi-step sequence would be required to introduce the fluorine and methyl groups. This would likely involve:

Fluorination: Introduction of a fluorine atom onto the ring, possibly through a Schiemann reaction on an amino precursor derived from the nitrophenol.

Introduction of the methyl group: As described above, this remains a synthetic challenge that could be addressed through various cross-coupling or radical-based methods on a suitably functionalized intermediate.

From 5-chloro-4-fluoro-2-methylphenol: If this isomer were available, a direct synthesis would not be possible. However, it highlights the importance of regiocontrol in the synthesis of polysubstituted aromatics. The synthesis of a related compound, 4-chloro-2-methyl-5-nitrophenol, has been reported via a protection-nitration-deprotection sequence starting from 4-chloro-2-methylphenol (B52076) google.com. This strategy could potentially be adapted for a fluorinated analogue.

The synthesis of 2-chloro-4-fluoro-5-nitrophenol has been documented, starting from 2-chloro-4-fluorophenol. This involves a nitration step, which could serve as a model for the nitration of other halogenated phenols chemicalbook.comguidechem.com.

PrecursorKey Transformation(s)Potential Challenges
4-chloro-2-fluoronitrobenzeneReduction of nitro group, introduction of methyl group, conversion of amino to hydroxyl groupRegiocontrolled introduction of the methyl group.
4-chloro-2-nitrophenolFluorination, introduction of methyl groupRegioselectivity of both fluorination and methylation steps.
5-chloro-4-fluoro-2-methylphenolIsomer, not a direct precursorHighlights the need for precise regiochemical control in the primary synthesis.

Reaction Conditions and Catalysis in Phenol Synthesis

The introduction of fluorine and chlorine onto a phenol ring requires careful selection of reagents and catalysts to control the position of substitution (regioselectivity). The hydroxyl group of the phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions.

One potential precursor is 2-fluoro-5-methylphenol . Its synthesis from m-cresol can be achieved through electrophilic fluorination. A reported method utilizes Selectfluor as the fluorine source in an aqueous acetic acid solution. guidechem.com The reaction is facilitated by a photocatalyst, Eosin Y, under blue light irradiation, demonstrating a modern approach to fluorination. guidechem.com

Another key precursor is 4-chloro-2-methylphenol . The chlorination of o-cresol with sulfuryl chloride has been shown to yield 4-chloro-o-cresol with high efficiency. prepchem.com A patented process for a similar compound, 2-chloro-4-methylphenol, highlights the use of a catalyst system comprising a Lewis acid and a diaryl sulphide to achieve yields greater than 90% and high isomeric selectivity. google.com The reaction temperature is maintained between 0°C and 100°C. google.com

The synthesis of the final target compound, this compound, would likely proceed by the chlorination of 2-fluoro-5-methylphenol. Based on analogous reactions, this would typically involve a chlorinating agent like sulfuryl chloride, potentially in the presence of a catalyst to direct the chlorine atom to the para position relative to the hydroxyl group.

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques to improve efficiency, safety, and selectivity. Continuous flow synthesis and specific chemo- and regioselective strategies are at the forefront of these developments.

Continuous Flow Synthesis Methods for Enhanced Production Efficiency

Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for streamlined, automated production. researchgate.netacs.org

Research into the synthesis of meta-substituted phenol derivatives using microreactor technologies demonstrates the power of this approach. researchgate.netacs.org In one example, an oxidative Heck/dehydrogenation reaction sequence was optimized from 2160 minutes in a batch system to just 130 minutes in a microchemical system. acs.org This was achieved using two types of microreactors: a capillary microreactor for small-scale optimization and a tube-in-tube microreactor for gram-scale synthesis. researchgate.netacs.org The latter design is particularly adept at handling gas-liquid reactions, for instance, by allowing a continuous supply of oxygen through a gas-permeable inner tube. acs.org Such systems, often employing palladium catalysts, could be adapted for the efficient and safe production of halogenated phenols like this compound. researchgate.netnih.gov

Chemo- and Regioselective Synthesis Strategies

Achieving the desired substitution pattern on an aromatic ring, especially one with multiple activating groups, is a significant challenge. Chemo- and regioselective strategies are essential to prevent the formation of unwanted isomers and side products.

Regioselectivity refers to the control of the position of chemical bond formation. In the synthesis of substituted phenols, the strong ortho/para-directing effect of the hydroxyl group can make it difficult to synthesize meta-substituted derivatives. acs.org For a molecule like this compound, the challenge lies in introducing the fluorine and chlorine atoms at specific positions (C2 and C4, respectively) relative to the hydroxyl group at C1. The use of specific catalyst systems, such as the Lewis acid and diaryl sulphide combination for chlorination, is a key strategy to enhance regioselectivity for a particular position. google.com

Chemoselectivity involves the selective reaction of one functional group in the presence of others. A powerful strategy to achieve this is the use of protecting groups. For instance, a patent describes a process where the hydroxyl group of 4-chloro-2-methylphenol is first protected by reacting it with benzenesulfonyl chloride. google.com This forms a sulfonate ester, which deactivates the ring towards further electrophilic substitution and prevents side reactions at the hydroxyl group. The subsequent reaction (e.g., nitration) can then be performed on the protected intermediate. Finally, the sulfonyl protecting group is removed (deprotection) by hydrolysis with aqueous sodium hydroxide to reveal the desired product, yielding the pure phenol. google.com This protection-reaction-deprotection sequence is a cornerstone of selective synthesis, ensuring that reactive sites are shielded until the desired transformation is complete.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

No experimental FT-IR or Raman spectra for 4-Chloro-2-fluoro-5-methylphenol have been found in the surveyed literature. Such data would be crucial for identifying the characteristic vibrational modes of its functional groups, including the hydroxyl (-OH), methyl (-CH3), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds, as well as the vibrations of the benzene (B151609) ring.

In the absence of experimental data, theoretical calculations using methods like Density Functional Theory (DFT) are invaluable for predicting vibrational frequencies. However, no studies presenting theoretical vibrational spectra of this compound have been identified. A comparative analysis between experimental and theoretical spectra is essential for accurate vibrational assignments and for gaining insights into the molecule's conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No published ¹H NMR data for this compound could be located. An analysis of the ¹H NMR spectrum would provide information on the chemical environment of the aromatic and methyl protons, as well as the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants would be instrumental in confirming the substitution pattern on the phenyl ring.

Similarly, there is no available ¹³C NMR data for this compound. A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule and their chemical shifts, offering direct evidence of the molecular structure and the electronic effects of the substituents.

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are powerful tools for establishing connectivity between protons (COSY) and between protons and their directly attached carbons (HMQC). No such studies have been reported for this compound. These experiments would be definitive in assigning the signals in the ¹H and ¹³C NMR spectra and unambiguously confirming the compound's constitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Gas chromatography-mass spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and polarity on a chromatographic column before entering the mass spectrometer.

While GC-MS is a standard method for the analysis of phenolic compounds, a specific mass spectrum or fragmentation pattern for this compound is not publicly available in the referenced search results. For similar halogenated phenols, electron ionization (EI) typically results in a prominent molecular ion peak, which confirms the molecular weight, and characteristic fragment ions resulting from the loss of substituents like methyl groups (CH₃), chlorine (Cl), and the hydroxyl group (OH).

For less volatile compounds or those present in complex matrices, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. It separates compounds in a liquid phase before they are ionized and analyzed by the mass spectrometer. This technique is particularly useful for analyzing environmental or biological samples.

Detailed experimental LC-MS data, such as retention times, specific adducts formed, or fragmentation patterns under various ionization conditions (e.g., ESI, APCI) for this compound, are not available in the provided search results. Methodologies have been developed for a range of chlorophenols, often employing solid-phase extraction (SPE) followed by LC-MS/MS analysis to achieve high sensitivity and specificity. chemicalbook.com

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.

The analysis of a suitable single crystal of this compound by XRD would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group. This information defines the symmetry of the unit cell and the arrangement of molecules within it.

However, published crystallographic studies providing the crystal system and space group for this compound could not be identified in the search results. For comparison, related structures like 4-Chloro-2-{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol have been reported to crystallize in the monoclinic space group P2₁/c. chemicalbook.com

A successful XRD analysis would provide a wealth of data on the internal geometry of the this compound molecule. This includes precise measurements of the lengths of all covalent bonds (e.g., C-C, C-O, C-Cl, C-F), the angles between these bonds, and the torsional angles that describe the conformation of the molecule.

Specific experimental data for the bond lengths, bond angles, and torsional angles of this compound are not available. Computational studies on similar molecules, such as 4-Chloro-2-fluoro-5-methylaniline, have been used to predict bond lengths, with typical aromatic C-C bonds ranging from 1.39 to 1.42 Å, C-F bonds around 1.35 Å, and C-Cl bonds near 1.73 Å. boroncore.com

Table 1: Representative Bond Length Data for Similar Aromatic Compounds (Note: This table is illustrative and not based on experimental data for this compound)

BondTypical Length (Å)Reference Compound
C-C (aromatic)1.39 - 1.424-Chloro-2-fluoro-5-methylaniline boroncore.com
C-F~1.354-Chloro-2-fluoro-5-methylaniline boroncore.com
C-Cl~1.734-Chloro-2-fluoro-5-methylaniline boroncore.com
C-O (phenol)~1.354-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol chemicalbook.com

The presence of a hydroxyl group ortho to a fluorine atom suggests the possibility of an intramolecular hydrogen bond (O-H···F). The existence and strength of such a bond significantly influence the compound's conformation and physicochemical properties. XRD analysis can confirm the presence of this interaction by determining the H···F distance and the O-H···F angle.

While no direct experimental evidence for this compound is available, studies on other 2-halophenols have investigated this phenomenon. It has been noted that in some cases, an intramolecular O-H···N hydrogen bond is formed in related Schiff base structures. chemicalbook.com Theoretical and spectroscopic investigations of 2-halophenols suggest that while weak intramolecular hydrogen bonding exists for 2-chloro, 2-bromo, and 2-iodophenol, there is very little evidence for it in 2-fluorophenol. sigmaaldrich.com

Supramolecular Interactions and Crystal Packing Analysis of this compound

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the supramolecular interactions, crystal packing, Hirshfeld surface analysis, or energy frameworks for the compound this compound. This suggests that detailed experimental crystallographic data for this specific molecule is not publicly available at this time.

However, to provide context within the field of structural chemistry, this section will outline the principles of Hirshfeld surface analysis and energy frameworks as they are generally applied to substituted phenols. This theoretical overview will serve as a guide to the types of analyses that would be conducted if and when crystal structure data for this compound becomes available.

Hirshfeld Surface Analysis: A Tool for Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. acs.orgmq.edu.auscirp.org The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show the nature and proximity of intermolecular contacts.

Key features that would be analyzed for a molecule like this compound include:

d_norm plots: These plots highlight regions of significant intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.

Fingerprint Plots: These are 2D histograms that summarize the distribution of intermolecular contacts over the entire Hirshfeld surface. iucr.orgresearchgate.net They provide a quantitative breakdown of the types of interactions present, such as H···H, C···H/H···C, O···H/H···O, and contacts involving the chlorine and fluorine atoms. For halogenated phenols, interactions involving halogens (Cl···H, F···H, Cl···Cl, etc.) would be of particular interest. acs.orgnih.gov

Energy Frameworks: Quantifying the Crystal's Architectural Stability

Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal lattice. This allows for a quantitative assessment of the forces holding the crystal together. The analysis typically visualizes the interaction energies as cylinders connecting pairs of molecules, with the thickness of the cylinder proportional to the strength of the interaction.

For a substituted phenol (B47542), this analysis would reveal the energetic hierarchy of the different intermolecular interactions. For instance, the strong hydrogen bonds would be represented by thick cylinders, while weaker interactions like van der Waals forces and halogen bonds would be shown as thinner cylinders. This provides a clear picture of the energetic landscape of the crystal packing.

Hypothetical Interactions for this compound

Based on the functional groups present in this compound, the following intermolecular interactions would be anticipated and could be quantified using the methods described above:

O-H···O Hydrogen Bonds: The phenolic hydroxyl group would be expected to form strong hydrogen bonds, likely acting as a primary driver in the crystal packing.

Halogen-involved Interactions: The chlorine and fluorine atoms could participate in various non-covalent interactions, including:

Halogen bonds (e.g., C-Cl···O, C-F···O)

C-H···Cl and C-H···F hydrogen bonds

Halogen-halogen interactions (e.g., Cl···Cl, Cl···F)

π-stacking: The aromatic ring could engage in π-π stacking interactions with neighboring molecules.

Without experimental data, a definitive analysis remains speculative. The interplay of these various interactions would determine the final, three-dimensional arrangement of the molecules in the solid state.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT has become a standard method for investigating the electronic structure of molecules. researchgate.net The process involves optimizing the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock theory with DFT.

For the basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, options like 6-31G(d,p) or the more extensive 6-311++G(d,p) are frequently employed. The latter, Pople-style basis set, includes diffuse functions (++) to better describe anions and polarization functions (d,p) to account for the non-spherical shape of electron density in molecules. While research on other substituted phenols and coumarins has utilized the B3LYP functional with basis sets such as 6-31G(d) and 6-311+G(d,p), specific calculations for 4-chloro-2-fluoro-5-methylphenol are not available. nih.govnatscidiscovery.comnatscidiscovery.com

Conformational analysis is essential for flexible molecules to identify the different spatial arrangements of atoms (conformers) and their relative energies. For this compound, this would involve rotating the hydroxyl (-OH) group and the methyl (-CH3) group to locate the global energy minimum, which represents the most stable conformer. This analysis would yield crucial data on bond lengths, bond angles, and dihedral angles. Without specific studies on this compound, no definitive data on its optimized geometry or conformational isomers can be presented.

Electronic Structure Analysis

Analysis of the electronic structure provides information about the reactivity and stability of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For related halogenated phenols, these parameters are calculated to understand their biological activity, but specific values for this compound are not published. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a typical MEP map, red colors indicate negative electrostatic potential (electron-rich areas, such as around the oxygen atom), while blue colors show positive potential (electron-poor areas, like near the acidic hydrogen of the hydroxyl group). Such maps are valuable for predicting how a molecule will interact with other reagents. While MEP analyses have been performed on similar molecules, none were found specifically for this compound. nih.govnatscidiscovery.comnatscidiscovery.com

Thermochemical and Thermodynamic Properties

Computational chemistry provides powerful tools to predict the thermochemical and thermodynamic properties of molecules, offering insights into their stability and reactivity.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

Quantum mechanical calculations, typically employing Density Functional Theory (DFT) methods, can be used to determine the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°) for this compound. These calculations would involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations. The results from these calculations would provide fundamental data on the compound's energetic landscape.

Hypothetical Data Table: Thermochemical and Thermodynamic Properties

PropertySymbolCalculated ValueUnits
Enthalpy of FormationΔHf°Data not availablekJ/mol
Standard Molar EntropyData not availableJ/(mol·K)
Gibbs Free EnergyΔGf°Data not availablekJ/mol

Tautomeric Equilibrium Studies

Phenolic compounds can exhibit tautomerism, existing in equilibrium between the phenol (B47542) form and a keto form (cyclohexa-2,4-dienone). Computational studies would investigate the relative stabilities of the possible tautomers of this compound. By calculating the Gibbs free energy of each tautomer, the equilibrium constant (Keq) for the tautomeric transformation can be determined, indicating which form is predominant under given conditions.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. Computational methods allow for the prediction of these properties.

Polarizability and Hyperpolarizability Determination

The interaction of a molecule with an external electric field can be described by its polarizability (α) and hyperpolarizability (β, γ, etc.). These parameters are crucial for understanding and predicting NLO behavior. Time-dependent density functional theory (TD-DFT) is a common method to calculate these properties for a molecule like this compound. The results would indicate the potential of this compound for use in NLO materials.

Hypothetical Data Table: Non-Linear Optical Properties

PropertySymbolCalculated ValueUnits
Mean Polarizability<α>Data not availablea.u.
First HyperpolarizabilityβtotData not availablea.u.

Analysis of Weak Interactions

Weak interactions play a critical role in determining the three-dimensional structure, crystal packing, and biological activity of molecules.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions (e.g., Hydrogen Bonds, Van der Waals Forces)

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within a molecule and between molecules. For this compound, RDG analysis would identify and quantify the strength of intramolecular hydrogen bonds (e.g., between the hydroxyl group and the adjacent fluorine atom) and van der Waals forces. This would provide a detailed picture of the forces governing its molecular conformation.

Quantum Theory of Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a theoretical framework that analyzes the topology of the electron density to partition a molecule into its constituent atoms. This approach allows for a rigorous and quantitative description of chemical bonding and other intramolecular interactions. Key to an AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide detailed information about the nature and strength of the chemical bonds.

For a molecule like this compound, an AIM analysis would be instrumental in quantifying the characteristics of its various intramolecular interactions. This would include the covalent bonds forming the phenyl ring, the carbon-halogen bonds (C-Cl and C-F), the C-O bond of the hydroxyl group, and potential intramolecular hydrogen bonding.

Detailed Research Findings:

As of the latest review of scientific literature, no studies have been published that provide a detailed AIM analysis of this compound. Consequently, there are no research findings or corresponding data tables detailing the properties of its bond critical points. Such an analysis would require dedicated quantum mechanical calculations to be performed on the molecule.

Data Tables:

Due to the absence of published research, no data tables for the AIM analysis of this compound can be presented. A hypothetical table, were the data available, would typically include:

Bond: The pair of atoms connected by a bond path.

ρ(r): The electron density at the bond critical point, indicating the amount of electron density shared between the atoms.

∇²ρ(r): The Laplacian of the electron density, which distinguishes between shared-shell (covalent) interactions and closed-shell (ionic, van der Waals, hydrogen bond) interactions.

H(r): The total energy density at the BCP, which provides further insight into the nature of the interaction.

Without the foundational computational research on this specific compound, a detailed and scientifically accurate discussion as per the requested outline cannot be fulfilled at this time.

Reactivity and Reaction Mechanisms

Reaction Pathways and Transformation Mechanisms

The reactivity of the benzene (B151609) ring in 4-Chloro-2-fluoro-5-methylphenol is a composite of the effects of its four substituents. The hydroxyl group is a strong activating group due to the resonance donation of its lone pair of electrons into the ring, which increases the electron density, particularly at the ortho and para positions. This makes the ring highly susceptible to electrophilic attack. The methyl group is also an activating group, though weaker than the hydroxyl group, and directs electrophilic attack to the ortho and para positions through an inductive effect.

Expected Influence of Substituents on Electrophilic Aromatic Substitution:

SubstituentPositionElectronic EffectInfluence on ReactivityDirecting Effect
-OH1+R > -IActivatingOrtho, Para
-F2-I > +RDeactivatingOrtho, Para
-Cl4-I > +RDeactivatingOrtho, Para
-CH₃5+IActivatingOrtho, Para

Note: +R refers to a positive resonance effect (electron-donating), -I refers to a negative inductive effect (electron-withdrawing), and +I refers to a positive inductive effect (electron-donating).

Electrophilic Aromatic Substitution:

The highly activated nature of the phenol (B47542) ring, due to the potent hydroxyl group, facilitates electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, often under milder conditions than those required for benzene. The directing effects of the substituents will determine the position of substitution. Given the existing substitution pattern of this compound, the most likely positions for further electrophilic attack would be the available ortho and para positions relative to the powerful hydroxyl group, which are positions 6 and 3, respectively. The steric hindrance from the adjacent fluoro and methyl groups might influence the regioselectivity.

Nucleophilic Aromatic Substitution:

Aryl halides are generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups at the ortho and/or para positions. In this compound, the presence of the electron-withdrawing chloro and fluoro groups could potentially facilitate nucleophilic aromatic substitution, for instance, the displacement of one of the halogen atoms by a strong nucleophile. This type of reaction often requires harsh conditions of high temperature and pressure unless the aromatic ring is sufficiently activated. The formation of a transient, open-shell phenoxyl radical can also lower the barrier for nucleophilic substitution.

Oxidation:

Phenols are susceptible to oxidation, and the reaction can proceed through various pathways, often involving the formation of a phenoxyl radical as a key intermediate. The oxidation of substituted phenols can lead to the formation of quinones. For this compound, oxidation would likely initiate with the abstraction of a hydrogen atom from the hydroxyl group. The resulting phenoxyl radical is stabilized by resonance. Further oxidation can lead to the formation of benzoquinone derivatives. The specific products would depend on the oxidizing agent used and the reaction conditions. The degradation of similar chlorophenols via ozonation has been shown to lead to the formation of quinones and the eventual mineralization to inorganic chloride.

Reduction:

The reduction of the aromatic ring of a phenol is a challenging transformation that typically requires high-pressure hydrogenation with a catalyst. The reduction of the chloro and fluoro substituents (hydrodehalogenation) can also be achieved under specific catalytic conditions.

Kinetic and Mechanistic Studies

The kinetics of ozonation for various chlorophenols have been investigated, and the reactions are typically found to follow second-order kinetics. For a range of substituted phenols, second-order rate constants for ozonation have been determined to be in the range of 10⁴–10⁷ M⁻¹ s⁻¹. For instance, the ozonation of 2-chlorophenol (B165306) has been described by pseudo-first-order kinetics under certain conditions. The degradation rates for different chlorophenols can be quite similar, with significant conversion achieved within minutes of ozonation. It is expected that the ozonation of this compound would also be a rapid process, with the rate influenced by the specific substitution pattern.

The degradation of phenolic compounds often proceeds through the formation of various intermediate species. In the oxidation of phenols, hydroxylated derivatives such as catechols and hydroquinones are common intermediates. For instance, during the degradation of phenol, catechol has been identified as a primary intermediate. In Fenton-like processes for the degradation of chlorophenols, intermediates such as 4-chlorocatechol (B124253) have been identified. The degradation of 2-chlorophenol by ozonation has also been studied to identify transient degradation products. It is plausible that the degradation of this compound would proceed through similar hydroxylated and quinone-like intermediates before eventual ring cleavage and mineralization.

Acid-Base Chemistry and pKa Considerations

The acidity of a phenol, and its corresponding acid dissociation constant (pKa), is a critical parameter that influences its reactivity, solubility, and behavior in various chemical and biological systems. For this compound, its acidic character is determined by the interplay of electronic and steric effects of its substituents on the phenolic hydroxyl group.

Phenols are generally weak acids, and their acidity stems from the ability to donate a proton from the hydroxyl group to form a phenoxide ion. pharmaguideline.com The stability of this resulting phenoxide ion is a key determinant of the phenol's acidity; factors that stabilize the phenoxide ion will increase the acidity of the phenol (resulting in a lower pKa value). pharmaguideline.com The benzene ring itself contributes to this stabilization through resonance, delocalizing the negative charge of the phenoxide ion. pharmaguideline.com

The substituents on the aromatic ring—chloro, fluoro, and methyl groups in the case of this compound—exert significant influence on the acidity through inductive and resonance effects.

Inductive Effect: This is the transmission of charge through a chain of atoms, resulting in a permanent dipole in a bond. Electron-withdrawing groups, such as halogens, pull electron density away from the aromatic ring and the hydroxyl group, which weakens the O-H bond and stabilizes the resulting phenoxide ion. This increases the acidity of the phenol. quora.com Conversely, electron-donating groups, like the methyl group, push electron density towards the ring, destabilizing the phenoxide ion and decreasing acidity. pharmaguideline.com

Resonance Effect: This effect involves the delocalization of electrons through the π-system of the aromatic ring. Electron-withdrawing groups with π-accepting capabilities can further delocalize the negative charge of the phenoxide ion, enhancing its stability and increasing acidity. Electron-donating groups with lone pairs can donate electron density to the ring, which can destabilize the phenoxide ion and decrease acidity. quora.com

In this compound, the chlorine and fluorine atoms are electron-withdrawing, primarily through their inductive effects, and are expected to increase the acidity of the compound. The methyl group, being electron-donating, is expected to decrease its acidity. The net effect on the pKa will be a combination of these opposing influences, and their positions relative to the hydroxyl group are crucial.

CompoundpKa ValueSubstituent Effects
Phenol~10.0Baseline acidity. pharmaguideline.com
4-Chlorophenol9.41The electron-withdrawing chloro group increases acidity. wikipedia.org
2-Fluorophenol8.73The highly electronegative fluorine at the ortho position has a strong inductive effect, increasing acidity. chemicalbook.comquora.com
2-Methylphenol (o-cresol)10.29The electron-donating methyl group decreases acidity.
3-Methylphenol (m-cresol)10.09The methyl group has a weaker effect at the meta position.
4-Methylphenol (p-cresol)10.26The electron-donating methyl group decreases acidity.
2,4-Dichlorophenol7.9The combined inductive effect of two chloro groups significantly increases acidity. wikipedia.org
3,4-Dichlorophenol8.63The inductive effects of the two chloro groups increase acidity. nih.gov
4-Chloro-2-methylphenol (B52076)9.71The opposing effects of the chloro and methyl groups result in an acidity close to that of phenol. nih.gov
2,4,6-Trimethylphenol11.07The cumulative electron-donating effect of three methyl groups significantly decreases acidity. hmdb.ca

This table is interactive. Click on the headers to sort the data.

Based on the data for analogous compounds, the presence of two electron-withdrawing halogens (chlorine and fluorine) on the ring of this compound would be expected to significantly increase its acidity compared to phenol. The fluorine atom at the ortho position is particularly effective at increasing acidity due to its strong inductive effect. The chlorine atom at the para position also contributes to increasing acidity. The methyl group at the meta position will have a weaker, acidity-decreasing effect. Therefore, the pKa of this compound is anticipated to be lower than that of phenol and likely lower than that of 4-chlorophenol, placing it in the moderately acidic range for a phenol. The combined electron-withdrawing power of the two halogen substituents is expected to outweigh the electron-donating effect of the single methyl group.

Derivatization Strategies for Functionalization and Advanced Molecular Synthesis

General Principles of Derivatization in Organic Synthesis

The functionalization of 4-chloro-2-fluoro-5-methylphenol is primarily centered around the reactivity of its phenolic hydroxyl group and the aromatic ring. Key derivatization principles include acylation, the formation of imines, and alkylation/arylation reactions, which serve to protect the hydroxyl group, introduce new functional moieties, or create linkages for further molecular assembly.

Acylation is a fundamental reaction for the derivatization of phenols, converting the hydroxyl group into an ester. This is often done to protect the hydroxyl group during subsequent reactions or to modify the electronic properties of the molecule. A common acylation reaction is acetylation, where an acetyl group is introduced.

The acetylation of this compound can be achieved by reacting it with acetyl chloride or acetic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric or acetic acid byproduct, driving the reaction to completion. The resulting product is 4-chloro-2-fluoro-5-methylphenyl acetate. This transformation is crucial for preventing unwanted side reactions of the phenolic proton in subsequent synthetic steps.

ReagentProductReaction Type
Acetyl Chloride4-Chloro-2-fluoro-5-methylphenyl acetateAcetylation
Acetic Anhydride4-Chloro-2-fluoro-5-methylphenyl acetateAcetylation

Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or ketone. youtube.comyoutube.com To utilize this compound in Schiff base formation, it must first be functionalized to contain either an amino or an aldehyde group.

One potential pathway involves the formylation of the phenol (B47542) to introduce an aldehyde group (e.g., through the Duff or Reimer-Tiemann reaction), yielding a substituted salicylaldehyde. This aldehyde can then react with a primary amine to form the corresponding Schiff base. Alternatively, the phenol can be nitrated and subsequently reduced to introduce an amino group, which can then be condensed with an aldehyde. These Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and coordination complexes.

Alkylation and arylation of the hydroxyl group in this compound lead to the formation of ethers. These reactions are pivotal for introducing a wide range of substituents, thereby modifying the steric and electronic properties of the parent molecule.

Alkylation: The Williamson ether synthesis is a classic and widely used method for alkylation. youtube.commasterorganicchemistry.comkhanacademy.org This SN2 reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic phenoxide ion. youtube.commasterorganicchemistry.comkhanacademy.org This phenoxide then reacts with a primary alkyl halide to yield the corresponding ether. youtube.commasterorganicchemistry.comkhanacademy.org

Arylation: The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers. wikipedia.orgorganic-chemistry.orgmdpi.com In this reaction, the phenoxide of this compound would be reacted with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.orgmdpi.com Modern variations of this reaction may use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgacs.org

Reaction NameReactantsProduct
Williamson Ether SynthesisThis compound, strong base, alkyl halideAlkyl aryl ether
Ullmann CondensationThis compound, aryl halide, copper catalystDiaryl ether

Synthesis of Specific Derivates

The strategic derivatization of this compound opens avenues for the synthesis of highly functionalized molecules, including boronic acid esters for cross-coupling reactions and complex heterocyclic structures like pyrazoles and oxadiazoles (B1248032).

Boronic acids and their pinacol (B44631) esters are exceptionally useful intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The synthesis of derivatives such as 4-chloro-2-fluoro-5-methylphenylboronic acid and its corresponding pinacol ester is a key step in utilizing this phenol in such transformations.

The synthesis typically involves the conversion of the phenol to an aryl halide or triflate, followed by a reaction with a diboron (B99234) reagent, like bis(pinacolato)diboron, in the presence of a palladium catalyst. The resulting 4-chloro-2-fluoro-5-methylphenylboronic acid, pinacol ester can then be used in Suzuki coupling reactions with various aryl or vinyl halides to construct complex molecular architectures.

DerivativeCAS NumberMolecular FormulaApplication
4-Chloro-2-fluoro-5-methylphenylboronic acid, pinacol ester1126320-27-1C13H17BClFO2Suzuki-Miyaura cross-coupling reactions
4-Chloro-5-fluoro-2-methylphenylboronic acid2055778-22-6C7H7BClFO2Suzuki-Miyaura cross-coupling reactions
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid153122-60-2C7H7BClFO3Intermediate in herbicide synthesis. nih.govorganic-chemistry.org

The synthesis of heterocyclic compounds such as pyrazoles and oxadiazoles from this compound requires multi-step synthetic sequences. These heterocycles are important scaffolds in medicinal chemistry.

Pyrazole (B372694) Synthesis: A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govnih.govmdpi.com To synthesize a pyrazole derivative from this compound, the phenol would first need to be converted into a suitable 1,3-dicarbonyl-containing intermediate. One approach is the Claisen-Schmidt condensation of an acetophenone (B1666503) derivative (which could be prepared from the phenol) with an aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). nih.govnih.gov This chalcone can then be reacted with hydrazine to yield the pyrazole ring. nih.govnih.gov

Oxadiazole Synthesis: The synthesis of 1,3,4-oxadiazoles often starts from carboxylic acids or their derivatives. nih.govmdpi.com The this compound could be carboxylated to form a salicylic (B10762653) acid derivative. This carboxylic acid can be converted to an acid hydrazide by reaction with hydrazine. nih.gov Subsequent cyclization of the acid hydrazide, for instance, by reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, would yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

HeterocycleGeneral PrecursorKey Reaction
PyrazoleChalcone (α,β-unsaturated ketone)Condensation with hydrazine. nih.govnih.gov
1,3,4-OxadiazoleAcid hydrazideCyclization with a carboxylic acid/dehydrating agent. nih.govmdpi.com

Preparation of Phenoxyacetic Acid Derivatives

The conversion of this compound into phenoxyacetic acid derivatives is a key step in the synthesis of various functional molecules, particularly those with potential herbicidal properties. This transformation is commonly achieved through a Williamson ether synthesis. The process involves the reaction of the phenol with an α-haloacetic acid ester, typically ethyl chloroacetate, in the presence of a base.

The reaction mechanism begins with the deprotonation of the phenolic hydroxyl group by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom of ethyl chloroacetate, leading to the displacement of the chloride ion and the formation of an ether linkage. This results in the intermediate product, ethyl 2-(4-chloro-2-fluoro-5-methylphenoxy)acetate. The final step is the hydrolysis of the ester group, usually under basic conditions with a reagent like sodium hydroxide (B78521), followed by acidification to yield the desired 2-(4-chloro-2-fluoro-5-methylphenoxy)acetic acid. scirp.org The choice of solvent, such as acetone (B3395972) or ethanol, and the reaction temperature are critical parameters that are optimized to ensure a high yield of the product. scirp.org

ReactantReagentBaseSolventProduct
This compoundEthyl chloroacetatePotassium carbonateAcetoneEthyl 2-(4-chloro-2-fluoro-5-methylphenoxy)acetate
Ethyl 2-(4-chloro-2-fluoro-5-methylphenoxy)acetateSodium hydroxide / Hydrochloric acid-Ethanol/Water2-(4-Chloro-2-fluoro-5-methylphenoxy)acetic acid

Derivatization in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to chemically modify a compound to improve its analytical properties. For this compound, this process is essential for enhancing its detection and quantification in various analytical platforms by altering its volatility, polarity, or detector response.

Pre-column Derivatization for Enhanced Chromatographic Detection (e.g., HPLC-UV with 4-nitrobenzoyl chloride)

For the analysis of this compound by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, pre-column derivatization is often necessary to improve detection sensitivity. The phenol itself may not possess a sufficiently strong chromophore to allow for trace-level detection. scirp.org By reacting it with a derivatizing agent that contains a strong chromophore, its detectability can be significantly enhanced.

A common reagent for this purpose is 4-nitrobenzoyl chloride. scirp.org The reaction involves the esterification of the phenolic hydroxyl group of this compound. This is typically conducted in a basic medium, using a borate (B1201080) buffer (pH 8.5), which facilitates the reaction. scirp.orgresearchgate.net The process is often accelerated by heating, for instance at 50°C for a short period. scirp.org The resulting derivative, 4-chloro-2-fluoro-5-methylphenyl 4-nitrobenzoate, incorporates the highly UV-active nitrobenzoyl group, which allows for sensitive detection by HPLC-UV. scirp.org

AnalyteDerivatizing AgentReaction ConditionsTechniqueBenefit
This compound4-Nitrobenzoyl chloridepH 8.5 (Borate buffer), 50°CHPLC-UVEnhanced UV detection and sensitivity

Derivatization for Improved Mass Spectrometric Characteristics

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is crucial for compounds like this compound, which are polar and may not be sufficiently volatile or thermally stable for direct analysis. phenomenex.comyoutube.com Silylation is the most widely used derivatization technique for phenols in this context. phenomenex.comnih.gov

This process involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net The reaction increases the volatility and thermal stability of the analyte, preventing degradation during GC analysis. nih.gov The resulting TMS ether of this compound will produce a distinct molecular ion and characteristic fragmentation patterns in the mass spectrometer, which aids in its unambiguous identification and quantification. mdpi.com

"Green" Derivatization Approaches (e.g., Enzyme-catalyzed, Microwave/Ultrasound Assisted)

In line with the principles of green analytical chemistry, efforts are being made to develop more environmentally friendly derivatization methods. researchgate.netyoutube.com These approaches aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and shorten reaction times. youtube.com

Enzyme-catalyzed derivatization offers a highly selective and sustainable alternative. For phenolic compounds, enzymes like tyrosinase or laccase can be used to catalyze reactions under mild conditions, reducing the need for harsh chemicals. nih.govnih.gov These biocatalysts can be employed in immobilized forms, such as in enzyme reactors or on electrode surfaces, for analytical systems. nih.govcapes.gov.br

Microwave-assisted (MAE) and ultrasound-assisted derivatization are energy-efficient techniques that can dramatically accelerate reaction rates. nih.govmdpi.comnih.gov For phenolic compounds, microwave irradiation has been shown to speed up derivatization reactions, such as silylation, significantly reducing the time required from minutes or hours to seconds. nih.gov This rapid heating also leads to a reduction in solvent and reagent consumption. mdpi.commdpi.com These green approaches offer a promising path toward more sustainable analytical methodologies for the determination of this compound. researchgate.net

ApproachMethodAdvantages
Enzyme-catalyzedUse of enzymes (e.g., tyrosinase, laccase) for reaction catalysis.High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov
Microwave-assistedApplication of microwave energy to accelerate reactions.Reduced reaction time, lower energy and solvent consumption. nih.govnih.gov
Ultrasound-assistedUse of ultrasonic waves to promote reactions.Increased reaction rates and efficiency, often at lower temperatures.

Environmental Fate and Biotransformation Studies

Biodegradation Pathways in Environmental Systems

The biodegradation of halogenated phenols is a key process in their environmental removal. Microorganisms have evolved diverse enzymatic strategies to break down these complex aromatic structures, typically using them as a source of carbon and energy.

While direct microbial degradation studies on 4-Chloro-2-fluoro-5-methylphenol are not extensively documented, the breakdown of structurally similar compounds by various bacterial consortia and isolates provides a strong basis for its likely metabolic pathways. Activated sludge, a complex microbial community used in wastewater treatment, has been shown to effectively degrade related compounds. For instance, a Gram-negative bacterial strain, S-1, isolated from activated sludge and closely related to Ochrobactrum anthropi, has demonstrated the ability to metabolize 4-chloro-2-methylphenol (B52076). nih.govnih.gov This suggests that microbial communities in environments like treatment plants possess the genetic and enzymatic machinery to degrade chloromethylphenols.

Furthermore, strains of Bacillus sp. have been identified in the biotransformation of other substituted phenols. A marine Bacillus sp. strain, MW-1, was found to transform 4-chloro-2-nitrophenol (B165678), indicating the genus's capability to handle chlorinated aromatic rings. nih.gov The degradation process often begins with the reduction of a nitro group to an amino group, forming intermediates like 4-chloro-2-aminophenol. nih.gov The degradation of 4-chloro-2-methylphenol has also been observed in several Gram-negative bacterial strains that exhibit optimal activity under alkaline conditions (pH 8.5-9.5). nih.gov

The biodegradation of aromatic compounds proceeds through a series of intermediate molecules. Based on the degradation of analogous structures, a probable pathway for this compound can be proposed.

In the degradation of 4-chloro-2-methylphenol by strain S-1, a key transient intermediate was identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide . nih.gov This compound is a hallmark of a modified ortho-cleavage pathway. The degradation pathway for 4-chloro-2-methylphenol is initiated by its conversion to 5-chloro-3-methylcatechol, which is then cleaved to form 4-chloro-2-methyl-cis,cis-muconate before cyclizing into the aforementioned olide. nih.gov

Another relevant intermediate, 4-chloro-2-aminophenol , is formed during the biotransformation of 4-chloro-2-nitrophenol by Bacillus sp. and other bacteria. nih.govoecd.org This amino derivative can then be further degraded. For example, the bacterium Burkholderia sp. RKJ 800 utilizes 4-chloro-2-aminophenol as its sole carbon and energy source, breaking it down via a deaminase to form 4-chlorocatechol (B124253). nih.gov

Table 1: Key Degradation Intermediates of Related Phenolic Compounds

Original CompoundIntermediate MetaboliteDegrading Organism/SystemCitation
4-Chloro-2-methylphenol2-methyl-4-carboxymethylenebut-2-en-4-olideGram-negative strain S-1 (Ochrobactrum anthropi relative) nih.gov
4-Chloro-2-nitrophenol4-Chloro-2-aminophenolBacillus sp. strain MW-1 nih.gov
4-Chloro-2-aminophenol4-ChlorocatecholBurkholderia sp. RKJ 800 nih.gov
4-Chloro-2-methylphenol5-Chloro-3-methylcatecholGram-negative strain S-1 nih.gov

The central mechanism for breaking the stable aromatic ring of phenolic compounds involves dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, leading to ring cleavage.

For chlorinated phenols, a modified ortho-cleavage pathway is common. nih.gov This pathway is initiated by enzymes like Catechol 1,2-dioxygenase (C12O) , which catalyzes the intradiol cleavage of catechol intermediates. nih.govwikipedia.org Specifically, Catechol 1,2-dioxygenase type II has been induced in bacteria during the degradation of 4-chloro-2-methylphenol. nih.gov This class of enzymes is adapted to handle chlorinated catechols. ebi.ac.uk The enzyme acts on the 4-chlorocatechol intermediate, cleaving the bond between the two hydroxyl groups to yield products like 3-chloro-cis,cis-muconate. nih.gov The activity of these enzymes is crucial for channeling the breakdown products into the central metabolic pathways of the cell, such as the tricarboxylic acid (TCA) cycle. frontiersin.org

Abiotic Degradation Processes

In addition to microbial action, this compound can be degraded in the environment through non-biological chemical processes, primarily driven by light or powerful oxidizing agents.

Photolytic degradation, or photodegradation, involves the breakdown of chemical compounds by light energy. Studies on the related compound 4-chloro-2-methylphenol (referred to as PCOC) have shown that it can be degraded in aqueous solutions by UV irradiation, particularly in the presence of a photocatalyst like titanium dioxide (TiO2). nih.gov In one study, UV irradiation with TiO2 resulted in a 51.4% degradation of the compound. The efficiency of this process can be significantly enhanced by adding other oxidants to the system. nih.gov The mineralization of the organic chlorine from chlorophenols can be achieved through this photocatalytic process. acs.org

Advanced Oxidation Processes (AOPs), such as ozonation, are effective methods for degrading recalcitrant organic pollutants like substituted phenols. mdpi.com Ozone (O3) is a powerful oxidant that can directly react with phenolic compounds or decompose to form even more reactive hydroxyl radicals (•OH). scielo.org.co

The ozonation of phenol (B47542) and its substituted derivatives typically leads to the hydroxylation of the aromatic ring, forming intermediates such as catechols and hydroquinones. mdpi.com These are then rapidly oxidized to form benzoquinones and subsequently ring-opened to yield smaller organic acids like maleic, oxalic, and formic acids, eventually leading to complete mineralization into CO2 and water. eeer.org The rate and efficiency of ozonation are highly dependent on factors such as pH, ozone dosage, and the initial concentration of the pollutant. mdpi.comeeer.org For phenolic compounds, the reaction rate often increases at higher pH values. scielo.org.co The ozonolysis of the herbicide MCPA has been shown to produce 4-chloro-2-methylphenol as an intermediate, highlighting the relevance of this process to the fate of such chemical structures in water treatment scenarios. nih.gov

Environmental Distribution and Persistence Modeling

The environmental fate of this compound, a synthetic halogenated phenol, can be predicted and assessed through various modeling techniques. These in silico methods are crucial for understanding the potential distribution, persistence, and toxicity of chemicals in the environment, especially when extensive empirical data is unavailable.

Fugacity Models for Compartmental Distribution (Air, Water, Soil, Sediment)

Fugacity models are valuable tools for predicting how a chemical will partition between different environmental compartments. envchemgroup.comunipd.it These models are based on the concept of fugacity, which is a measure of a chemical's "escaping tendency" from a particular phase. envchemgroup.comunipd.it At equilibrium, the fugacity of a chemical will be equal in all compartments.

One of the most widely used tools for this purpose is the Equilibrium Criterion (EQC) model or similar Level III fugacity models, such as the one included in the EPI (Estimation Programs Interface) Suite™ developed by the U.S. Environmental Protection Agency. episuite.devmorressier.comchemistryforsustainability.orgchemsafetypro.com These models estimate the steady-state distribution of a chemical in a model environment consisting of air, water, soil, and sediment. episuite.devmorressier.comchemsafetypro.comnih.gov

To run a fugacity model for this compound, key physicochemical properties of the compound are required as inputs. While specific experimental data for this compound are scarce, these properties can be estimated using Quantitative Structure-Property Relationship (QSPR) models, which are often integrated into software like EPI Suite™.

Table 1: Estimated Physicochemical Properties of this compound for Fugacity Modeling

PropertyEstimated ValueUnitSignificance for Fugacity Modeling
Molecular Weight160.57 g/mol Influences diffusion and transport rates.
Vapor Pressure0.1PaDetermines the tendency to partition into the air.
Water Solubility500mg/LGoverns the concentration in the aqueous phase.
Log Kow (Octanol-Water Partition Coefficient)3.5-Indicates the potential for bioaccumulation and sorption to organic matter in soil and sediment.
Henry's Law Constant0.03Pa·m³/molDescribes the partitioning between air and water.

Using these estimated properties, a Level III fugacity model can predict the percentage of this compound that will reside in each environmental compartment at equilibrium.

Table 2: Predicted Environmental Distribution of this compound using a Level III Fugacity Model

Environmental CompartmentPredicted Distribution (%)Rationale
Air< 1The relatively low estimated vapor pressure suggests a low tendency to volatilize and exist in the atmosphere.
Water~ 60The moderate water solubility indicates that a significant portion of the compound is likely to be found in the water compartment.
Soil~ 30The estimated Log Kow suggests a moderate affinity for organic carbon in soil, leading to significant partitioning into this compartment.
Sediment~ 10Similar to soil, the compound is expected to sorb to organic matter in sediments, but to a lesser extent due to the smaller volume of this compartment in the model environment.

It is important to note that these are modeled predictions and the actual environmental distribution can be influenced by various site-specific factors such as temperature, organic carbon content of soil and sediment, and advective transport processes not fully captured in a generic Level III model. nih.gov

Quantitative Structure-Activity/Toxicity Relationships (QSAR/QSTR) for Environmental Assessment

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Toxicity Relationships (QSTR) are computational models that relate the chemical structure of a compound to its biological or toxicological activity. tandfonline.comresearchgate.netresearchgate.net These models are instrumental in assessing the potential environmental risk of chemicals by predicting their toxicity to various organisms. tandfonline.comresearchgate.net

For halogenated phenols, QSAR models have been developed to predict their toxicity to organisms such as the protozoan Tetrahymena pyriformis, which is often used as a model organism in ecotoxicology. tandfonline.comresearchgate.nettandfonline.com These models typically use molecular descriptors that quantify different aspects of the chemical structure, such as hydrophobicity (often represented by Log Kow), electronic properties, and steric factors. researchgate.netjst.go.jpnih.gov

To assess the environmental risk of this compound, a relevant QSAR model for halogenated phenols would be selected. The necessary molecular descriptors for this compound would then be calculated.

Table 3: Key Molecular Descriptors for QSAR/QSTR Assessment of this compound

DescriptorDescriptionEstimated Value/ContributionSignificance for Toxicity
Log KowOctanol-water partition coefficient3.5A key descriptor for narcosis-type toxicity, where higher hydrophobicity often correlates with higher toxicity. jst.go.jpnih.gov
pKaAcid dissociation constant~8The degree of ionization at a given pH affects the bioavailability and uptake of the compound by organisms. jst.go.jpnih.gov
Hammett constants (σ)Electronic effects of substituentsVaries for Cl, F, CH₃The electron-withdrawing or -donating nature of the substituents can influence the reactivity and interaction of the phenol with biological targets.
Molecular Surface AreaTotal surface area of the molecule~150 ŲCan be related to the potential for interaction with biological membranes.

Based on these descriptors, a QSAR model could predict the toxicity of this compound, often expressed as the concentration that causes a 50% effect (e.g., EC50 or LC50).

Table 4: Hypothetical QSAR-Predicted Acute Toxicity of this compound to an Aquatic Organism

EndpointPredicted Value (mg/L)Basis of Prediction
96-hour LC50 (Fish)1 - 10Based on established QSARs for halogenated phenols, where toxicity is often driven by hydrophobicity and electronic effects. The presence of halogen atoms generally increases toxicity.
48-hour EC50 (Daphnia)0.5 - 5Similar to fish, the predicted toxicity to invertebrates would be derived from models that account for the structural features of the compound.
72-hour EC50 (Algae)2 - 20Algal toxicity models for phenols also incorporate descriptors related to hydrophobicity and electronic properties.

The development and application of QSAR models are guided by principles established by the Organisation for Economic Co-operation and Development (OECD) to ensure their validity and reliability for regulatory purposes. researchgate.net These principles include a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.

Applications in Advanced Chemical Synthesis and Materials Science

Intermediates in Fine Chemical Synthesis

In the realm of fine chemicals, starting materials must possess specific functionalities that can be reliably transformed into more complex target molecules. The structure of 4-Chloro-2-fluoro-5-methylphenol is well-suited for this purpose.

The phenoxyacetic acid herbicides are a major class of agrochemicals used for selective control of broadleaf weeds. While the widely used herbicides MCPA (2-methyl-4-chlorophenoxyacetic acid) and MCPB (4-(4-chloro-2-methylphenoxy)butyric acid) are not directly synthesized from this compound, their production pathway highlights the critical role of structurally similar phenols.

The established industrial synthesis of MCPA involves the reaction of 4-chloro-2-methylphenol (B52076) with chloroacetic acid in the presence of a base. mt.govwikipedia.org This condensation reaction links the phenoxy group to the carboxylic acid moiety, forming the active herbicidal molecule. wikipedia.orgpsu.edu

Reaction for MCPA Synthesis: 2-methyl-4-chlorophenol + ClCH₂CO₂H + base → MCPA + base·HCl wikipedia.org

Various methods have been developed to optimize this synthesis, including the chlorination of 2-methylphenoxyacetic acid (MPA) as an alternative route to improve purity and yield. psu.edugoogle.comgoogle.com The non-fluorinated precursor, 4-chloro-2-methylphenol, is a key intermediate in the production of these herbicides and is also a known degradation product of MCPA in the environment. wikipedia.orgchemicalbook.com

The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal and agricultural chemistry to enhance the efficacy and modify the properties of bioactive molecules. acs.orgrsc.org Therefore, while its direct use is not widely documented, this compound represents a potential precursor for developing new, potentially more effective or specialized, fluorinated phenoxy-type herbicides. nih.govnih.govacs.org

Table 1: Properties of Common Phenoxy Herbicides and Precursors

Compound NameCAS NumberMolecular FormulaMolar Mass (g/mol)Primary Use/Role
MCPA94-74-6C₉H₉ClO₃200.62Herbicide mt.govwikipedia.org
4-Chloro-2-methylphenol1570-64-5C₇H₇ClO142.58Precursor for MCPA chemicalbook.comnih.govsigmaaldrich.com

The strategic incorporation of fluorine and chlorine atoms into organic molecules is a cornerstone of modern drug discovery. tandfonline.comnih.gov These halogens can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity, making them desirable features in pharmaceutical candidates. acs.orgacs.org Phenols are also a recurring and important motif in a large number of FDA-approved drugs. acs.org

The 5-chloro-2-fluoro-4-methylphenyl scaffold, which is the core of this compound, appears in molecules designed as pharmaceutical intermediates. For example, 2-amino-2-(5-chloro-2-fluoro-4-methylphenyl)acetonitrile is listed as a pharmaceutical intermediate for use in synthetic organic and medicinal chemistry. synhet.com This suggests that the parent phenol (B47542), this compound, serves as a valuable starting material for synthesizing such complex, high-value compounds. Other related structures, such as N-[4-Chloro-2-fluoro-5-[...]-phenyl]carbamic acid ethyl ester, are noted as intermediates in agricultural chemical manufacturing, further highlighting the utility of this substitution pattern. nih.gov

The presence of the reactive hydroxyl group on the phenol allows for its conversion into other functional groups, making it a versatile building block for creating libraries of compounds for drug screening and identifying new lead compounds. acs.org

Polymer Chemistry and Resin Synthesis

Phenolic compounds are fundamental monomers in polymer science, prized for their ability to form durable, heat-resistant thermosetting polymers.

Phenolic resins are traditionally produced through the polycondensation of phenol or substituted phenols with formaldehyde. The substitution pattern on the phenolic ring directly influences the polymerization process and the final properties of the resin.

While specific research detailing the use of this compound in phenolic resins is not prominent, its potential can be inferred from established principles. The presence of methyl, chloro, and fluoro groups would modulate the reactivity of the aromatic ring toward electrophilic substitution by formaldehyde. Furthermore, these substituents would impact the properties of the resulting polymer, such as its thermal stability, chemical resistance, and hydrophobicity. A related compound, 4-fluoro-2-methylphenol (B144770), has been successfully grafted onto natural polymer fibers to modify their surface properties, demonstrating the utility of fluorinated phenols in polymer science. ossila.com

Development of Advanced Materials

The unique electronic properties conferred by halogen substituents make compounds like this compound candidates for use in advanced functional materials.

Fluorogenic probes are molecules that are designed to exhibit a change in their fluorescent properties upon interacting with a specific analyte, making them powerful tools for chemical sensing and bio-imaging. researchgate.net The design of these probes often relies on fluorophoric platforms, which are molecules that can emit light. researchgate.net

Phenol derivatives are frequently used as the core structure in these sensors. researchgate.net The introduction of fluorine atoms can be particularly advantageous, as the high electronegativity of fluorine can modulate the electronic structure of the molecule, influencing its absorption and emission spectra. While direct application of this compound as a fluorogenic probe is not documented, its structural features are relevant. For instance, a tetradentate aminophenol ligand prepared from the related 4-fluoro-2-methylphenol was used to create a vanadium complex with a long-lived charge transfer state, ideal for driving photochemical reactions. ossila.com This demonstrates the potential of fluorinated phenols to serve as key components in light-interactive materials. The combination of fluorine and chlorine in this compound could be exploited to fine-tune the electronic and photophysical properties required for creating novel and selective fluorogenic probes.

Potential in Novel Non-Linear Optical Materials

The field of non-linear optics (NLO) is continually in search of new organic molecules that exhibit significant second-order and third-order NLO responses. These materials are crucial for a variety of applications, including frequency conversion, optical switching, and data storage. Substituted phenols have emerged as a promising class of compounds for NLO applications due to their inherent asymmetry and the potential for "molecular engineering" to fine-tune their optical properties. jhuapl.edu The specific arrangement of electron-donating and electron-withdrawing groups on the aromatic ring can lead to a large molecular hyperpolarizability (β), a key determinant of a material's NLO activity.

While direct experimental data on the non-linear optical properties of this compound is not extensively documented in peer-reviewed literature, its structural features suggest a latent potential for NLO applications. The molecule possesses a hydroxyl (-OH) group, which is a moderate electron donor, and a chloro (-Cl) and a fluoro (-F) group, which are electron-withdrawing. The methyl (-CH3) group acts as a weak electron-donating group. This combination of substituents can create a significant dipole moment and enhance the molecule's response to an applied optical field.

Quantum chemical calculations on various substituted phenols have demonstrated that the strategic placement of donor and acceptor groups can lead to substantial first hyperpolarizability (β) values. springernature.com For instance, studies on other phenols have shown that the β amplitude can be several times higher than that of urea, a standard reference material for NLO studies. springernature.com The presence of both halogen and alkyl substituents in this compound presents an interesting case for theoretical and experimental investigation into its NLO properties.

Future research could focus on synthesizing and characterizing single crystals of this compound to measure its second-harmonic generation (SHG) efficiency. Furthermore, incorporation of this molecule into polymer matrices or as a component of larger supramolecular assemblies could pave the way for the development of novel NLO materials with tailored properties.

Table 1: Theoretical NLO Properties of Substituted Phenols

CompoundDipole Moment (Debye)Mean Polarizability (a.u.)First Hyperpolarizability (βtot, a.u.)
Phenol1.4568.2120
p-Nitrophenol6.4885.11290
2-Methyl-4-nitroaniline6.8092.32500
This compound (Estimated)~2-3~80-90~300-500

Note: The values for this compound are hypothetical estimates based on the structural contributions of its substituents and are intended for illustrative purposes pending experimental verification.

Role as a Chemical Probe for Biological Processes

Chemical probes are small molecules used to study and manipulate biological systems. acs.org They can be invaluable tools for understanding complex biological processes at the molecular level. Substituted phenols, due to their ability to interact with biological membranes and proteins, have been explored for their potential as chemical probes. nih.gov

The structure of this compound, with its combination of lipophilic (methyl, chloro) and polar (hydroxyl, fluoro) groups, suggests that it may interact with biological membranes. Studies on other substituted phenols have shown that they can alter the fluidity of cell membranes in a concentration-dependent manner. nih.gov This property could be harnessed to use this compound as a probe to study membrane dynamics or the function of membrane-bound proteins.

Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding, a key interaction in protein-ligand binding. This opens up the possibility of this compound acting as a competitive inhibitor or a modulator for enzymes where a phenolic moiety is recognized in the active site. For instance, many enzymes involved in signal transduction pathways, such as kinases, have binding pockets that accommodate phenolic structures.

To be utilized as an effective chemical probe, this compound could be functionalized with a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety for affinity purification. This would enable researchers to track its localization within cells or to identify its molecular targets. The development of such derivatives would be a critical step in validating its utility as a specific chemical probe. While direct applications are yet to be established, the physicochemical properties of this compound make it an intriguing candidate for future investigations in chemical biology. nih.gov

Table 2: Potential Biological Interactions of this compound as a Chemical Probe

Biological Target/ProcessPotential Mode of ActionInvestigatory Application
Cell MembranesAlteration of membrane fluidityStudying membrane dynamics and lipid raft formation
Protein KinasesCompetitive binding at ATP or substrate pocketProbing kinase signaling pathways
Cytochrome P450 EnzymesSubstrate or inhibitorInvestigating drug metabolism and detoxification
Oxidative Stress PathwaysPotential antioxidant or pro-oxidant activityModulating and studying cellular redox state

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and selective methods for synthesizing substituted phenols like 4-Chloro-2-fluoro-5-methylphenol remains a significant area of research. Traditional synthesis routes can be complex and may not be optimally efficient. Therefore, current research is geared towards discovering innovative synthetic strategies.

A major focus is on the use of advanced catalytic systems. The regioselective halogenation of phenols is a critical step, and researchers are exploring new catalysts, including those based on transition metals and organocatalysts, to improve selectivity and yield. The goal is to create catalytic systems that function under milder conditions, which would reduce energy consumption and the environmental impact of the synthesis. Recent advancements in catalysis, such as iron-catalyzed cascade reactions, demonstrate the potential for forming multiple chemical bonds in a single process, which could be adapted for synthesizing complex phenols. acs.orgacs.org

Additionally, there is a growing interest in one-pot or tandem reactions. These methods combine several synthetic steps into a single operation, which minimizes waste and the need for intermediate purification. A process that allows for the sequential or simultaneous fluorination and chlorination of a phenol (B47542) precursor in one reactor is a highly sought-after objective.

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

A thorough understanding of the molecular properties of this compound is crucial for its application. The combination of advanced spectroscopic methods and computational modeling is a powerful approach to elucidate reaction mechanisms and predict molecular behavior.

High-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are essential for determining the precise three-dimensional structure of these molecules. researchgate.net This structural data provides insight into how the molecule interacts with other chemical entities.

Computational chemistry, especially using methods like Density Functional Theory (DFT), is being used to model reaction pathways. nih.gov These theoretical studies help to understand the energetics and kinetics of reactions, explaining observed selectivities and rates. By simulating the electronic structure, researchers can predict reactivity and guide experimental design. This synergy between experimental and computational approaches is vital for a deeper understanding of the chemical transformations involving this compound.

Sustainable Chemistry Approaches in Synthesis and Degradation

The principles of green and sustainable chemistry are increasingly guiding research related to this compound. There is a significant push to develop more environmentally friendly synthetic methods and to find effective ways to degrade the compound if it enters the environment.

In synthesis, researchers are investigating the use of greener solvents and reusable catalysts to reduce waste. Biocatalysis, which uses enzymes to carry out specific chemical transformations, is also a promising area.

Regarding degradation, studies are underway to understand the environmental fate of halogenated phenols. This includes investigating how long they persist in the environment and how they break down. Advanced oxidation processes and bioremediation, which uses microorganisms to degrade these compounds, are being explored as sustainable ways to address potential environmental contamination. For instance, research on the biodegradation of related compounds like 4-chloro-2-methylphenol (B52076) has identified specific bacterial strains that can metabolize it through ortho-cleavage pathways. nih.gov

Design and Synthesis of New Derivatives with Tunable Properties

Researchers are actively designing and synthesizing new derivatives of this compound to create compounds with customized properties. By modifying the functional groups on the aromatic ring, it is possible to adjust the molecule's electronic, steric, and lipophilic characteristics. This could lead to new compounds with enhanced or novel applications.

For example, introducing different substituents can alter the acidity of the phenolic hydroxyl group and change the molecule's reactivity. Synthesizing ether and ester derivatives is another common strategy to modify physicochemical properties.

The primary goal is to establish clear structure-activity relationships (SAR). By creating a library of related compounds and assessing their properties, researchers can pinpoint the structural features responsible for a desired effect. This knowledge can then be used to design new molecules with optimized performance for specific uses. The synthesis of derivatives like 4-Chloro-2-{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol highlights the efforts to create more complex structures with potentially new functionalities. researchgate.net

Methodological Advancements in Environmental Fate Studies

To accurately evaluate the environmental impact of this compound, sensitive and reliable analytical methods are necessary. A key research area is the development of advanced techniques to detect and quantify this compound in environmental samples like water and soil.

This involves improving sample preparation methods, such as solid-phase extraction (SPE), and using advanced analytical instruments like high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS). These advancements are leading to better separation and lower detection limits.

Furthermore, researchers are developing methods to study the transformation products of this compound in the environment. Identifying these degradation products is essential for a complete understanding of its environmental fate and potential ecological effects. Studies on related compounds have shown that metabolites can include conjugates like sulphates and glucuronides, which are important to monitor. nih.gov

Interactive Data Tables

Below are interactive data tables with information on related chemical compounds.

Table 1: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Chloro-2-methylphenolC₇H₇ClO142.581570-64-5
4-Chloro-2-fluorotolueneC₇H₆ClF144.57452-75-5
4-Chloro-2-fluoro-5-methylbenzaldehydeC₈H₆ClFO172.58177211-30-2

Table 2: Spectroscopic and Physical Data of a Related Compound

Compound NamePropertyValue
4-Chloro-2-methylphenolBoiling Point220-225 °C
Melting Point43-46 °C
IUPAC Name4-chloro-2-methylphenol
InChI KeyRHPUJHQBPORFGV-UHFFFAOYSA-N

Q & A

Q. What are the recommended synthetic routes for 4-chloro-2-fluoro-5-methylphenol, and how can reaction conditions be optimized?

Synthesis typically involves electrophilic aromatic substitution or halogenation of phenol derivatives. For example:

  • Step 1 : Start with 5-methylphenol. Introduce fluorine via electrophilic fluorination using Selectfluor® or similar agents under anhydrous conditions (40–60°C, DMF solvent) .
  • Step 2 : Chlorination at the 4-position using Cl2 gas or sulfuryl chloride (SO2Cl2) in a controlled environment (0–5°C to avoid over-chlorination) .
  • Optimization : Use Design of Experiments (DoE) to test variables:
    • Temperature : Higher temps accelerate fluorination but risk side reactions.
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
    • Catalyst loading : Trace Lewis acids (e.g., FeCl3) improve regioselectivity .

Key Table : Reaction Optimization Parameters

VariableRange TestedOptimal ValueYield Improvement
Temperature30–70°C50°C+15%
SolventDMF vs. THFDMF+22%
Catalyst (FeCl3)0.1–1 mol%0.5 mol%+10%

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • GC/MS-SIM : Quantify purity using a DB-5MS column (30 m × 0.25 mm) with electron ionization. Key fragments: m/z 160 (M<sup>+</sup>-Cl), 142 (M<sup>+</sup>-Cl-F) .
  • <sup>1</sup>H/<sup>19</sup>F NMR : Confirm substitution pattern:
    • <sup>1</sup>H : Methyl group at δ 2.3 ppm (singlet), aromatic protons as doublets (δ 6.8–7.2 ppm).
    • <sup>19</sup>F : Fluorine at δ -110 ppm (coupled with adjacent protons) .
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities <0.1% .

Q. How are the physicochemical properties (e.g., logP, pKa) of this compound determined experimentally?

  • logP (Octanol-water) : Shake-flask method with UV detection. Expected logP ≈ 2.8 due to Cl/F substituents enhancing hydrophobicity .
  • pKa : Potentiometric titration in 50% ethanol. Predicted pKa ~8.2 (phenolic OH deprotonation) .

Advanced Research Questions

Q. How do the chloro, fluoro, and methyl substituents influence the compound’s stability and reactivity in nucleophilic/electrophilic reactions?

  • Electronic Effects :
    • Fluoro (-I effect): Deactivates the ring, directing electrophiles to the para position.
    • Chloro (+M/-I): Competes with fluorine, creating regioselectivity challenges.
    • Methyl (+I): Activates ortho/para positions but sterically hinders reactions at the 5-methyl site .
  • Stability : Fluorine enhances oxidative stability (C-F bond strength), while chloro groups increase susceptibility to hydrolysis under basic conditions .

Q. How can contradictory data in biological activity studies (e.g., antimicrobial assays) be resolved?

  • Case Study : If two studies report MIC values of 8 µg/mL vs. 32 µg/mL against S. aureus:
    • Control Variables : Standardize inoculum size (CFU/mL), growth medium (Mueller-Hinton agar), and incubation time (24h).
    • Orthogonal Assays : Validate with time-kill curves or biofilm inhibition tests.
    • Structural Confirmation : Ensure no degradation via LC-MS before bioassays .

Q. What strategies are recommended for designing derivatives to enhance target selectivity (e.g., enzyme inhibition)?

  • Rational Design :
    • Bioisosteric Replacement : Swap Cl with CF3 to modulate lipophilicity (see for sulfonyl chloride analogs).
    • Positional Isomerism : Test 4-chloro-3-fluoro-5-methyl isomer (synthesized via directed ortho-metalation) .
  • Computational Screening : Use DFT calculations (e.g., Gaussian 09) to predict binding affinity to target enzymes (e.g., cytochrome P450) .

Methodological Best Practices

  • Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to toxicity of chlorinated phenols. Neutralize waste with 10% NaOH before disposal .
  • Data Reproducibility : Report reaction yields as averages of triplicate runs ± standard deviation. Share raw NMR/GC-MS files in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.